Adamantan-1-amine sulfate
Description
Historical Context of Adamantane (B196018) Derivatives in Chemical Sciences
The existence of adamantane was first proposed in 1924 by H. Decker, who named the theoretical molecule "decaterpene". chemistrylearner.com However, it was not until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.orgchemistrylearner.com A more practical synthesis was later developed by Paul von Ragué Schleyer in 1957, which made adamantane and its derivatives more accessible for research. chemistrylearner.comwikidoc.org The discovery and subsequent availability of adamantane paved the way for the development of a vast number of derivatives, including amantadine (B194251) (1-aminoadamantane), which highlighted the potential of this chemical family. wikipedia.orgmdpi.com
Adamantane Cage-Like Structure and its Implications for Molecular Design
Adamantane possesses a highly symmetrical and rigid cage-like structure with the molecular formula C₁₀H₁₆. wikipedia.org Its carbon framework is superimposable on a subunit of the diamond lattice, lending it exceptional stability. wikipedia.orgworldscientific.com This unique three-dimensional structure has profound implications for molecular design. The adamantyl group is bulky and highly lipophilic, properties that can be strategically utilized to influence the characteristics of a larger molecule. researchgate.netpublish.csiro.au Its rigid nature provides a predictable and stable scaffold, allowing for the precise spatial arrangement of functional groups. wikidoc.orgresearchgate.net This conformational rigidity is a key feature that researchers exploit when designing molecules for specific interactions with biological targets or for the construction of novel materials. researchgate.netpensoft.net
Overview of Adamantan-1-amine Sulfate (B86663) as a Key Synthetic Intermediate and Research Scaffold
Adamantan-1-amine sulfate serves as a readily available and versatile starting material in organic synthesis. The amine group at the 1-position of the adamantane cage is a key functional handle that allows for a multitude of chemical transformations. It can be readily converted into a wide range of other functional groups, making it an invaluable intermediate for the synthesis of more complex adamantane derivatives. researchgate.netresearchgate.net For instance, it is a precursor for the synthesis of various amides, imines, and other nitrogen-containing adamantane compounds. researchgate.netnih.gov The sulfate salt form offers advantages in terms of handling and stability compared to the free amine. Its role as a research scaffold is evident in the numerous studies where it serves as the foundational structure upon which new molecular entities are built. cumhuriyet.edu.trnih.gov
Scope and Academic Relevance of Research on this compound Derivatives
The academic relevance of this compound is underscored by the extensive research into its derivatives across various scientific disciplines. In medicinal chemistry, the adamantane scaffold is incorporated into molecules to enhance their lipophilicity and metabolic stability. mdpi.comresearchgate.net Research has explored the synthesis of adamantane derivatives from adamantan-1-amine for a range of potential applications. mdpi.comnih.gov The rigid adamantane cage can also serve as an anchor to orient molecules for specific interactions, a property explored in supramolecular chemistry and drug delivery systems. mdpi.commedchemexpress.com Furthermore, adamantane derivatives are investigated in materials science for the development of new polymers and nanomaterials with unique thermal and mechanical properties. wikipedia.orgpensoft.net The continuous exploration of new synthetic methodologies and applications ensures that this compound and its derivatives remain a vibrant and significant area of chemical research. mdpi.comrsc.org
Interactive Data Tables
Physical and Chemical Properties of Adamantane
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆ | wikipedia.org |
| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |
| Appearance | White to off-white powder | wikipedia.org |
| Odor | Camphor-like | wikipedia.org |
| Melting Point | 270 °C (sublimes) | wikipedia.org |
| Density | 1.07 g/cm³ | wikipedia.org |
| Crystal Structure | Face-centered cubic | wikipedia.org |
| Symmetry | Td | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGINNCKYSSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954456 | |
| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31377-23-8, 32793-63-8 | |
| Record name | Amantadine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31377-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32793-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanamine, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Adamantan 1 Amine Sulfate and Its Precursors
Classical and Contemporary Approaches for Adamantane (B196018) Amination
The introduction of an amine group at the tertiary bridgehead position of the adamantane core can be achieved through both direct and indirect methods.
Direct C-H amination of adamantane presents an atom-economical approach to synthesizing adamantane derivatives. Radical-mediated reactions have been explored for this purpose. One such method involves the amidation of adamantane using aromatic isocyanides in the presence of di-tert-butyl peroxide (DTBP). This reaction proceeds through the formation of an adamantyl radical, which then adds to the isocyanide to form an iminyl radical intermediate. Subsequent trapping by oxygen and rearrangement yields the corresponding amide in moderate yields (33–53%) nih.gov.
Another approach to direct functionalization involves metal-free oxidative carbonylation. In this method, adamantane is reacted with carbon monoxide and benzyl alcohol in the presence of DTBP to form a benzyl ester. While this provides a route to functionalized adamantanes, the regioselectivity between the tertiary and secondary positions can be low nih.gov. These acyladamantanes can then be converted to the amine via reductive amination nih.gov.
More direct amination strategies have also been developed. For instance, the amidation of adamantane with acetonitrile can be achieved in the presence of molybdenum hexacarbonyl (Mo(CO)6) and bromotrichloromethane in an aqueous medium researchgate.net. This method offers a one-pot synthesis of N-(1-adamantyl)acetamide, a precursor to adamantan-1-amine.
A notable direct amination method for a precursor, 1-bromoadamantane, involves heating it with urea. This reaction, when optimized, provides a high-yield, one-pot process for producing amantadine (B194251) hydrochloride, highlighting a direct conversion of a halogenated adamantane to the amine salt ias.ac.in. The use of a phase transfer catalyst like tetrabutylammonium iodide (TBAI) in methanol (B129727) has been shown to facilitate this reaction under milder conditions (65°C) compared to traditional methods that require high temperatures in solvents like diphenyl ether ias.ac.in. Another variation of this direct amination of 1-bromoadamantane uses ammonium (B1175870) bicarbonate as the amination reagent in a molten state, which decomposes to generate ammonia (B1221849) in situ google.com.
Table 1: Comparison of Direct Amination Methodologies for Adamantane and its Derivatives
| Method | Reagents | Intermediate/Product | Yield | Key Features |
|---|---|---|---|---|
| Amidation | Adamantane, Aromatic Isocyanides, DTBP | N-Aryl-1-adamantylamide | 33-53% | Radical-mediated C-H functionalization nih.gov. |
| Oxidative Carbonylation | Adamantane, CO, Benzyl Alcohol, DTBP | Benzyl 1-adamantanecarboxylate | 77% (mixture of isomers) | Metal-free C-H activation, requires further steps for amination nih.gov. |
| Amidation | Adamantane, Acetonitrile, Mo(CO)6, BrCCl3 | N-(1-adamantyl)acetamide | - | One-pot synthesis in aqueous medium researchgate.net. |
| Direct Amination | 1-Bromoadamantane, Urea, TBAI, Methanol | Adamantan-1-amine Hydrochloride | High | Mild reaction conditions, industrially viable ias.ac.in. |
Indirect methods for the synthesis of adamantan-1-amine often proceed through the formation of an intermediate adamantane derivative, which is then converted to the amine. A prevalent and historically significant indirect route is the Ritter reaction. This reaction typically utilizes a tertiary alcohol, such as 1-adamantanol, which can be generated from adamantane. In the presence of a strong acid and a nitrile (commonly acetonitrile), the alcohol is converted to a stable carbocation, which is then attacked by the nitrile. The resulting nitrilium ion is hydrolyzed to afford an N-acylaminoadamantane, such as N-(1-adamantyl)acetamide mdpi.comresearchgate.netijpsr.com. This amide is then hydrolyzed under basic conditions to yield adamantan-1-amine ijpsr.comnih.gov.
The Ritter reaction can also be applied to other adamantane precursors that can generate a stable bridgehead carbocation. For example, 1-bromoadamantane can be reacted with acetonitrile in the presence of sulfuric acid to yield N-(1-adamantyl)acetamide researchgate.netijpsr.comnih.gov. This reaction is a key step in many industrial syntheses of amantadine, the hydrochloride salt of adamantan-1-amine ijpsr.comnih.gov.
Table 2: Key Indirect Amination Pathways to Adamantan-1-amine
| Starting Material | Key Reaction | Intermediate | Reagents for Amination | Final Product |
|---|---|---|---|---|
| 1-Adamantanol | Ritter Reaction | N-(1-adamantyl)acetamide | Acetonitrile, Sulfuric Acid | Adamantan-1-amine |
| 1-Bromoadamantane | Ritter-type Reaction | N-(1-adamantyl)acetamide | Acetonitrile, Sulfuric Acid | Adamantan-1-amine researchgate.netijpsr.comnih.gov |
Preparation and Crystallization of Adamantan-1-amine Sulfate (B86663)
Adamantan-1-amine sulfate is prepared through a standard acid-base reaction where the basic adamantan-1-amine is treated with sulfuric acid. This reaction results in the formation of the corresponding ammonium sulfate salt. The stoichiometry of this salt formation is typically a 2:1 ratio of the amine to sulfuric acid, yielding (adamantan-1-aminium)₂SO₄. This straightforward protonation of the primary amine by the strong acid is an efficient method for producing the sulfate salt.
The purification of this compound to achieve high purity is typically accomplished through recrystallization mt.com. The optimization of this process is crucial for obtaining a product that meets pharmaceutical standards. Key parameters that are manipulated during optimization include the choice of solvent, temperature control, cooling rate, and the potential use of anti-solvents researchgate.nethamptonresearch.com.
The ideal solvent for recrystallization should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures researchgate.net. This differential solubility allows for the dissolution of the compound and its impurities in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while the impurities remain in the mother liquor mt.com.
General Strategies for Optimizing Crystallization:
Solvent Screening: A range of solvents and solvent mixtures should be tested to find the optimal system that provides the desired solubility profile.
Temperature Gradient: The temperature difference between dissolution and crystallization should be significant enough to ensure a good yield of pure crystals.
Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the desired molecules into the crystal lattice researchgate.net. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals.
Seeding: The introduction of a small crystal of the pure compound (a seed crystal) can initiate crystallization at a desired level of supersaturation, leading to better control over crystal size and morphology.
pH Adjustment: For a salt like this compound, the pH of the crystallization medium can influence its solubility and stability, and thus can be a parameter for optimization.
While specific optimized conditions for this compound are not extensively detailed in the provided search results, the general principles of recrystallization are directly applicable to achieving a high-purity product mt.comresearchgate.nethamptonresearch.com. The process would involve dissolving the crude sulfate salt in a suitable hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to induce crystallization, and then collecting the pure crystals by filtration. Further purification can be achieved through subsequent recrystallization cycles researchgate.net.
Adamantan-1-amine as a Reactant in Organic Synthesis
The rigid, lipophilic adamantane cage and the reactive primary amine group make adamantan-1-amine a valuable building block in various organic synthetic applications, particularly in medicinal chemistry mdpi.comnih.govnih.govub.edu.
Adamantan-1-amine is frequently employed in the synthesis of heterocyclic compounds. For instance, it can be condensed with substituted benzaldehydes to form Schiff bases (imines), which can then undergo cyclization reactions with reagents like 3-mercaptopropanoic acid or maleic anhydride to produce six- and seven-membered heterocyclic systems containing the adamantyl fragment researchgate.net. It has also been used in the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives nih.gov.
In the realm of multicomponent reactions, which are efficient processes for building molecular complexity, adamantan-1-amine can be a key component. For example, it has been utilized in isocyanide-based multicomponent reactions to synthesize adamantane aminoamide derivatives that act as potent enzyme inhibitors nih.gov.
Furthermore, adamantan-1-amine serves as a crucial starting material for the synthesis of more complex adamantane derivatives with therapeutic potential. It can undergo N-alkylation and N-arylation reactions. For example, it has been used in palladium-catalyzed amination reactions with dichloroquinolines to produce amino-substituted quinoline derivatives nih.gov. The steric bulk of the adamantyl group can influence the regioselectivity of such reactions. The amine group can also be modified to introduce other functionalities, for instance, by reacting with iodomethane to yield the N-methylated derivative nih.gov.
The unique physicochemical properties conferred by the adamantyl group, such as increased lipophilicity and metabolic stability, make adamantan-1-amine an attractive moiety to incorporate into drug candidates targeting a wide range of biological targets nih.govnih.govub.edu.
Table 3: Applications of Adamantan-1-amine in Organic Synthesis
| Reaction Type | Reactants | Product Class | Significance |
|---|---|---|---|
| Schiff Base Formation and Cyclization | Substituted Benzaldehydes, 3-Mercaptopropanoic acid/Maleic anhydride | Adamantyl-containing Thiazines/Oxazepines | Synthesis of novel heterocyclic systems researchgate.net. |
| Cyclocondensation | with precursors to form 1,2,4-triazoles and 1,3,4-thiadiazoles | Adamantyl-substituted Triazoles/Thiadiazoles | Building blocks for potential therapeutic agents nih.gov. |
| Isocyanide Multicomponent Reaction | Isocyanides, other components | Adamantane Aminoamides | Efficient synthesis of enzyme inhibitors nih.gov. |
| Palladium-Catalyzed Amination | Dichloroquinolines | Adamantylamino-quinolines | Access to substituted quinoline derivatives nih.gov. |
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine group of adamantan-1-amine is a potent nucleophile, enabling its participation in various nucleophilic substitution reactions. This reactivity is harnessed to attach the bulky and lipophilic adamantyl group to other molecular scaffolds.
A notable application is in nucleophilic aromatic substitution (SNAr) reactions. Adamantan-1-amine can displace activated leaving groups, such as fluorine atoms, on electron-deficient aromatic rings. For instance, the reaction of 1-aminoadamantane with polyfluorinated arenes in dimethyl sulfoxide (DMSO) leads to the formation of adamantyl-amino-substituted fluoroarenes in nearly quantitative yields. nih.gov This methodology has been successfully applied to prepare precursors for adamantyl-substituted aminoxyls. nih.gov The choice of solvent is crucial, with DMSO providing significantly higher yields compared to dimethylformamide (DMF) or chloroform. nih.gov
The reaction conditions for these substitutions can be tailored. For example, the reaction of perfluorotoluene with 1-aminoadamantane in DMSO at 40–45 °C for 48 hours results in the corresponding N-adamantyl aniline derivative. nih.gov This approach has also been extended to the synthesis of purine nucleosides, where adamantan-1-amine derivatives displace a chlorine atom at the C6 position of a purine ring system. mdpi.com These reactions are typically carried out in a refluxing solvent like propan-2-ol, using an excess of the amine. mdpi.com
Table 1: Nucleophilic Aromatic Substitution with Adamantan-1-amine
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Perfluorotoluene | 1-Aminoadamantane | DMSO | 40-45°C, 48h | N-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)adamantan-1-amine | Nearly Quantitative | nih.gov |
Formation of Adamantyl Ureas and Related Derivatives
Adamantan-1-amine serves as a key building block for the synthesis of adamantyl ureas, a class of compounds investigated for various biological activities. The most common method for their preparation involves the reaction of adamantan-1-amine or its derivatives with isocyanates.
Specifically, 1-(1-adamantyl)-3-heteroaryl ureas have been synthesized by reacting 1-adamantyl isocyanate with various heteroarylamines in the presence of triethylamine in tetrahydrofuran (THF). nih.gov For less reactive amines, an alternative method involves activation of the heteroarylamine with butyl lithium before the addition of 1-adamantyl isocyanate. nih.gov
The reaction conditions for urea formation are generally mild. For example, the synthesis of 1,3-disubstituted ureas containing an (adamantan-1-yl)(phenyl)methyl fragment is carried out by reacting the corresponding isocyanate with an aniline derivative in anhydrous diethyl ether at room temperature for 12 hours, using an equimolar amount of triethylamine as a base. nih.gov
Table 2: Synthesis of Adamantyl Ureas
| Adamantane Derivative | Amine/Aniline | Reagents/Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| 1-Adamantyl isocyanate | Heteroarylamine | Triethylamine, THF | 70°C, 4 days | 1-(1-Adamantyl)-3-(heteroaryl)urea | nih.gov |
| 1-Adamantyl isocyanate | Heteroarylamine | Butyl lithium, THF | -78°C to r.t. | 1-(1-Adamantyl)-3-(heteroaryl)urea | nih.gov |
N-Functionalization Strategies (e.g., Amides, Isothioureas)
Beyond substitutions and urea formations, the nitrogen atom of adamantan-1-amine can be functionalized through various other reactions, leading to the synthesis of amides and isothioureas, among other derivatives.
Amide Formation: Amides of adamantan-1-amine are typically synthesized through standard acylation reactions. One of the key precursors to adamantan-1-amine itself is an amide, N-(1-adamantyl)acetamide, which can be formed from 1-bromoadamantane and acetamide. ijpsr.com Hydrolysis of this amide yields the free amine. ijpsr.com Conversely, reacting adamantan-1-amine with acylating agents would produce the corresponding N-(1-adamantyl)amides. For example, novel benzamide derivatives have been synthesized from 1-aminoadamantane. farmaciajournal.com
Isothiourea Formation: Adamantane-containing isothioureas represent another class of derivatives accessible from adamantan-1-amine. The synthesis often begins with the formation of a thiourea, followed by S-alkylation. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea is prepared by heating adamantan-1-amine with 4-chlorophenyl isothiocyanate in ethanol. nih.govacs.org This thiourea can then be reacted with various benzyl bromides in acetone in the presence of anhydrous potassium carbonate to yield a series of S-benzylated adamantyl isothiourea derivatives. nih.gov
Another route starts with the reaction of 1-adamantylamine with carbon disulfide and trimethylamine to produce a dithiocarbamate salt, which is a precursor to 1-adamantyl isothiocyanate. This isothiocyanate can then be reacted with amines (like morpholine or 4-phenylpiperazine) to form N-(adamantan-1-yl)carbothioamides. Subsequent reaction with substituted benzyl bromides yields the target adamantane-isothiourea hybrid derivatives. nih.gov
Table 3: N-Functionalization Reactions of Adamantan-1-amine
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Adamantane-1-amine | 4-Chlorophenyl isothiocyanate | Thiourea | nih.govacs.org |
| N-(adamantan-1-yl)carbothioamide | Substituted benzyl bromides, K₂CO₃ | Isothiourea | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of Adamantan 1 Amine Sulfate and Its Derivatives
Single Crystal X-ray Diffraction Analysis
A thorough search of crystallographic databases and peer-reviewed literature did not yield any specific single-crystal X-ray diffraction studies for adamantan-1-amine sulfate (B86663). This critical absence of data prevents a definitive determination of its crystal system, space group, and the precise arrangement of the adamantan-1-aminium (B1230121) cations and sulfate anions in the crystal lattice.
Without experimental diffraction data, the crystal system and space group of adamantan-1-amine sulfate remain undetermined. For comparison, the related compound adamantan-1-amine hydrochloride has been reported to crystallize in various systems depending on the conditions, highlighting the influence of the counter-ion on the crystal packing. However, this information cannot be directly extrapolated to the sulfate salt.
The adamantane (B196018) cage is a rigid structure, and its conformation is not expected to deviate significantly in the crystalline state. The primary conformational interest would lie in the orientation of the ammonium (B1175870) group relative to the adamantane cage and the surrounding sulfate anions. This information is intrinsically linked to the crystal packing and the hydrogen-bonding network, and as such, remains unknown in the absence of a crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectra for adamantan-1-amine and its hydrochloride salt are available, specific and detailed 1H and 13C NMR spectroscopic data and their assignments for this compound are not reported in the literature. The electronic environment of the adamantane cage and the amine group would be influenced by the sulfate counter-ion, leading to expected shifts in the NMR signals compared to the free base or the hydrochloride salt.
A definitive 1H NMR analysis of this compound, including chemical shifts, multiplicities, and coupling constants, is not available. It is anticipated that the protons on the adamantane cage would exhibit characteristic broad signals. The protons of the ammonium group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. A detailed assignment of the methine (CH) and methylene (B1212753) (CH2) protons of the adamantane cage in the sulfate salt is not possible without experimental data.
Similarly, a detailed 13C NMR spectroscopic analysis of this compound is not available in the public domain. The high symmetry of the adamantane cage in the parent molecule leads to a simplified 13C NMR spectrum. For adamantan-1-amine, four distinct signals are expected for the quaternary carbon, the methine carbons, and the two sets of non-equivalent methylene carbons. The chemical shifts of these carbons in the sulfate salt would provide insight into the electronic effects of the ammonium sulfate group on the adamantane framework. Without experimental data, a precise data table and analysis cannot be generated.
Advanced NMR Techniques for Conformational Studies (e.g., 2D NMR)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the conformational and structural details of molecules in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between nuclei, which are invaluable for conformational analysis.
While specific 2D NMR studies on this compound are not extensively documented in the public domain, the principles of these techniques can be applied to predict its conformational behavior. The rigid adamantane cage limits conformational flexibility primarily to the orientation of the amine and sulfate groups.
COSY spectra would reveal proton-proton couplings within the adamantane cage, helping to confirm the assignment of the methine and methylene protons.
HSQC would correlate the proton signals to their directly attached carbon atoms, providing a complete assignment of the adamantane carbon skeleton.
HMBC experiments would show longer-range correlations between protons and carbons (typically 2-3 bonds), which could be crucial in confirming the connectivity and potentially identifying any subtle conformational preferences of the exocyclic amine group relative to the cage. For instance, correlations between the amine protons and carbons of the adamantane cage would be observed.
NOESY and ROESY are particularly important for conformational studies as they detect through-space interactions between protons. nih.gov For this compound, these experiments could reveal the spatial proximity between the amine protons and specific protons on the adamantane cage. This information would be critical in determining the preferred rotational conformation (rotamer) of the C-N bond and the orientation of the ammonium group relative to the cage structure. The strength of the NOE or ROE signals is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a detailed mapping of the molecule's 3D structure in solution. nih.gov Intermolecular NOEs could also provide insights into ion-pairing and solvation.
Table 1: Application of 2D NMR Techniques for Conformational Analysis of this compound
| 2D NMR Technique | Information Provided | Relevance to Conformational Studies |
|---|---|---|
| COSY (Correlation Spectroscopy) | 1H-1H through-bond couplings | Confirms proton assignments within the rigid adamantane cage. |
| HSQC (Heteronuclear Single Quantum Coherence) | 1H-13C one-bond correlations | Assigns the carbon skeleton of the adamantane moiety. |
| HMBC (Heteronuclear Multiple Bond Correlation) | 1H-13C long-range (2-3 bond) correlations | Confirms connectivity and helps determine the orientation of the amine group. |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | 1H-1H through-space correlations | Provides information on the spatial proximity of protons, crucial for determining the preferred rotamers and overall 3D conformation. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. copernicus.orgnih.gov These methods are complementary and can be used to identify functional groups and elucidate structural details.
The IR and Raman spectra of this compound are expected to show characteristic bands for the adamantane cage, the primary ammonium group, and the sulfate anion.
Adamantane Cage Vibrations: The adamantane structure gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.
Ammonium Group Vibrations: As a primary amine salt, the -NH₃⁺ group will exhibit characteristic vibrational modes. The N-H stretching vibrations appear as a broad band in the 3000-3300 cm⁻¹ region in the IR spectrum due to hydrogen bonding. orgchemboulder.comlibretexts.org The asymmetric and symmetric N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹, respectively. orgchemboulder.com
Sulfate Group Vibrations: The sulfate ion (SO₄²⁻) has four fundamental vibrational modes. In a solution where it has Td symmetry, the symmetric stretching (ν₁) mode is typically observed around 981 cm⁻¹ in the Raman spectrum and is IR inactive. researchgate.net The triply degenerate asymmetric stretching (ν₃) mode appears around 1100-1150 cm⁻¹ and is strongly IR active. nih.govresearchgate.netmdpi.com The bending modes, ν₂ and ν₄, are found at lower wavenumbers. The interaction with the ammonium cation may lead to a lowering of symmetry and the appearance of otherwise forbidden bands or splitting of degenerate modes.
Table 2: Predicted Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretching | 3000 - 3300 (broad) | IR |
| N-H Bending | 1500 - 1650 | IR | |
| Adamantane Cage | C-H Stretching | 2850 - 3000 | IR, Raman |
| Cage Vibrations (Breathing) | 700 - 1000 | Raman | |
| Sulfate (SO₄²⁻) | Symmetric Stretch (ν₁) | ~981 | Raman |
| Asymmetric Stretch (ν₃) | 1100 - 1150 | IR |
The adamantane cage exhibits characteristic "breathing" modes, which are symmetric C-C stretching vibrations of the entire cage structure. These modes are typically strong and sharp in the Raman spectrum and are found in the fingerprint region between 700 and 1000 cm⁻¹. The exact position of these modes can be sensitive to substitution on the adamantane cage. The formation of the sulfate salt and the presence of the charged ammonium group may induce slight shifts in the frequencies of these cage breathing modes due to changes in the electronic environment and intermolecular interactions.
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode ESI-MS, the intact adamantan-1-ammonium cation ([C₁₀H₁₇NH₃]⁺) would be expected as the primary molecular ion.
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) of the parent ion would likely lead to the fragmentation of the molecule. For the adamantan-1-ammonium cation, a characteristic fragmentation pathway would involve the loss of the neutral ammonia (B1221849) molecule (NH₃), resulting in the formation of the adamantyl cation at m/z 135.1. copernicus.org This fragmentation pattern is a key diagnostic feature for the identification of adamantane-based amines. The sulfate anion would be observed in the negative ion mode.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For the adamantan-1-ammonium cation, HRMS would be used to measure its exact mass. This precise mass measurement can be compared to the calculated theoretical mass to confirm the elemental formula (C₁₀H₁₈N⁺). This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.
Derivatization Strategies and Novel Compound Synthesis Utilizing the Adamantan 1 Amine Scaffold
Synthesis of Adamantane-Linked Isothiourea Derivatives and Analogues
The synthesis of adamantane-linked isothiourea derivatives leverages the reactivity of the primary amine group of adamantan-1-amine. A common synthetic pathway involves a multi-step process beginning with the reaction of adamantan-1-amine with an isothiocyanate. nih.govacs.orgudelar.edu.uy
A general synthesis route starts with the reaction of adamantan-1-amine with 4-chlorophenyl isothiocyanate in ethanol to produce the intermediate 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. nih.govacs.orgudelar.edu.uy This thiourea derivative is then subsequently reacted with various arylmethyl bromides, such as 4-nitrobenzyl bromide or 4-bromobenzyl bromide, in acetone with anhydrous potassium carbonate. nih.govacs.orgudelar.edu.uy This step yields the final S-arylmethyl isothiourea derivatives. mdpi.com The structure of these compounds is confirmed using techniques like ¹H NMR, ¹³C NMR, elemental analysis, and electrospray ionization mass spectroscopy (ESI/MS). acs.orgnih.gov
Another approach involves first preparing N-(adamantan-1-yl)morpholine-4-carbothioamide or N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide. mdpi.comnih.gov These intermediates are then reacted with benzyl or substituted benzyl bromides in acetone in the presence of anhydrous potassium carbonate to yield the corresponding S-arylmethyl derivatives. mdpi.comnih.gov The structures of these synthesized compounds have been confirmed by ¹H-NMR, ¹³C-NMR, electrospray ionization mass spectral (ESI-MS) data, and X-ray crystallography. nih.gov
Table 1: Synthesis of Adamantane-Linked Isothiourea Derivatives
| Starting Adamantane (B196018) Reagent | Second Reagent | Third Reagent | Resulting Product Class |
|---|---|---|---|
| Adamantan-1-amine | 4-chlorophenyl isothiocyanate | 4-nitrobenzyl bromide | Adamantane-linked isothiourea derivative |
| Adamantan-1-amine | 4-chlorophenyl isothiocyanate | 4-bromobenzyl bromide | Adamantane-linked isothiourea derivative |
| N-(adamantan-1-yl)morpholine-4-carbothioamide | Benzyl bromide | - | 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidate |
| N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide | Substituted benzyl bromides | - | 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate |
Synthesis and Characterization of Metal Complexes with Adamantan-1-amine as a Ligand
Adamantan-1-amine can act as a ligand in coordination chemistry, forming complexes with various metal ions. The synthesis of these complexes typically involves the reaction of adamantan-1-amine with hydrated chloride salts of the desired metals in a suitable solvent like methanol (B129727). walshmedicalmedia.com A range of metal complexes have been synthesized with biologically significant ions, including Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). walshmedicalmedia.com
Characterization of these metal complexes is performed using a suite of spectroscopic and analytical techniques. walshmedicalmedia.comnih.gov
Conductometric Titrations: This method is used prior to synthesis to determine the drug-to-metal mole ratio, which is consistently found to be 2:1. walshmedicalmedia.com
Infrared (IR) Spectroscopy: Comparison of the IR spectra of free adamantan-1-amine and the metal complexes reveals shifts in the N-H stretching peak, indicating the involvement of the amino nitrogen in coordinating with the metal ion. walshmedicalmedia.com
¹H NMR Spectroscopy: This technique provides further evidence of complex formation through changes in the chemical shifts of the amine protons.
Elemental Analysis and Atomic Absorption Spectroscopy: These methods are used to confirm the elemental composition and stoichiometry of the synthesized complexes. walshmedicalmedia.com
In these complexes, adamantan-1-amine typically functions as a monodentate ligand, where two molecules coordinate to the central metal ion through the nitrogen atom of the amino group. walshmedicalmedia.com Based on the spectroscopic data, a square planar geometry is often proposed for these complexes. walshmedicalmedia.com More complex Schiff base ligands derived from adamantan-1-amine have also been used to form metal complexes with geometries such as octahedral for Cr(III) and Co(II), tetrahedral for Zn(II), and square pyramidal for VO(IV) and Cu(II). researchgate.netnih.gov
Table 2: Metal Complexes of Adamantan-1-amine
| Metal Ion | Ligand Type | Proposed Geometry | Stoichiometry (Ligand:Metal) |
|---|---|---|---|
| Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Adamantan-1-amine (monodentate) | Square Planar | 2:1 |
| Cr(III), Co(II) | Schiff base (bidentate) | Octahedral | 2:1 |
| Zn(II) | Schiff base (bidentate) | Tetrahedral | 2:1 |
| VO(IV) | Schiff base (bidentate) | Square Pyramidal | 2:1 |
| Cu(II) | Hydrazone (tridentate) | Distorted Square Pyramidal | 1:1 |
Design and Synthesis of Prodrugs Incorporating Adamantane-1-amine
The prodrug approach involves the temporary chemical modification of a drug to overcome pharmaceutical and pharmacokinetic barriers. nih.gov Adamantan-1-amine is incorporated into prodrug design primarily as a lipophilic promoiety to enhance the ability of polar drugs to cross biological membranes, such as the blood-brain barrier. nih.govsciforum.net
In carrier-linked prodrugs, the active drug is attached to a carrier moiety, like the adamantane group, via a linker that is designed to be cleaved in vivo. nih.gov The choice of linker is critical as it controls the stability and release of the active drug.
Common linker strategies involving an amine group include:
Amide Linkage: The primary amine of adamantan-1-amine can be coupled with a carboxylic acid group of a drug or another linker to form a stable amide bond. sciforum.net For example, a hybrid molecule was synthesized by reacting 1-aminoadamantane with (5Z,9Z)-eicosa-5,9-dienoic acid in the presence of coupling agents like EDC HCl and DMAP. sciforum.net
Carbamate Linkage: Carbamate bonds can be used as spacers and triggers for enzymatic activation, followed by spontaneous release of the drug. nih.gov
Specialized Linkers: In more advanced applications like Proteolysis Targeting Chimeras (PROTACs), adamantane can be part of a larger degrader molecule. Linkers such as 1-Adamantane-amide-C7-NH₂ are synthesized to connect the adamantane moiety to other parts of the PROTAC. medchemexpress.com Heterocyclic linkers, such as 1,2,4-triazole or 1,3,4-thiadiazole cores, have also been used to create adamantane-monoterpene conjugates. nih.gov
A primary reason for incorporating the adamantane scaffold into a drug molecule is to increase its lipophilicity. sciforum.netmdpi.com This modification can significantly enhance bioavailability by improving the drug's ability to penetrate lipid-rich biological membranes via passive diffusion. nih.govnih.gov For drugs targeting the central nervous system, adamantane-esters have been shown to substantially improve permeability across the blood-brain barrier. nih.gov
Conversely, the prodrug strategy can also be used to increase the water solubility of a poorly soluble drug. While adamantane itself is lipophilic, a prodrug could be designed where a highly soluble group, such as a phosphate (B84403) or an amino acid, is linked to an adamantane-containing drug. nih.gov This approach creates a more water-soluble entity, which, after administration, is cleaved by enzymes to release the active, less soluble parent drug. nih.gov
The release of the active drug from its prodrug form can be triggered by specific physiological conditions.
Enzyme-Activatable Prodrugs: This is a common strategy where the linker connecting the adamantane promoiety to the drug is designed to be a substrate for specific enzymes that are abundant in the body or at the target site. rsc.org Ester linkers are frequently used as they are readily cleaved by esterase enzymes present in plasma and tissues. nih.govmdpi.com For example, adamantane-esters undergo rapid enzymatic hydrolysis in the brain, releasing the parent drug to achieve therapeutic concentrations. nih.gov
pH-Sensitive Prodrugs: This approach utilizes linkers that are stable at physiological pH (around 7.4) but are cleaved under acidic conditions, such as those found in tumor microenvironments or within cellular lysosomes. While specific examples linking adamantan-1-amine sulfate (B86663) directly to a pH-sensitive linker are not detailed in the provided context, general principles involve linkers like hydrazones, which hydrolyze at low pH. The "trimethyl lock" system is another concept where drug release occurs via intramolecular cyclization, a process that can be initiated by a pH change or an initial enzymatic step that exposes a key functional group. nih.govmdpi.com
Incorporation of Adamantan-1-amine into Polyfunctional Organic Derivatives
The amine group of adamantan-1-amine serves as a versatile chemical handle for its incorporation into a wide array of polyfunctional organic molecules. This allows for the synthesis of complex derivatives with diverse potential applications.
Schiff Bases: Adamantan-1-amine can undergo condensation reactions with aldehydes to form Schiff bases (imines). For instance, a Schiff base ligand was synthesized by refluxing adamantan-1-amine with 3-allyl-2-hydroxybenzaldehyde in ethanol. nih.govrsc.org These Schiff bases can then be used to create more complex structures, such as metal complexes. nih.gov
Peptide Derivatives: The adamantane moiety can be coupled to the C-terminus of small peptides through an amide linkage. nih.gov This derivatization is used to modify the properties of the peptide, such as its lipophilicity and receptor selectivity. nih.gov
Amides and Hydrazide-Hydrazones: Adamantan-1-amine can be acylated to form amides. sciforum.net In more complex syntheses, other adamantane derivatives like tricyclo[3.3.1.1³,⁷]decane-1-carbonyl chloride can be converted to a hydrazide, which is then condensed with aldehydes or ketones to form novel hydrazide-hydrazones, incorporating the adamantane cage into a different part of the final molecule. mdpi.com
Aminoalcohols: The introduction of a hydroxyl group near the amino group of adamantane derivatives has been explored to synthesize novel adamantanaminoalcohols. nih.gov These syntheses can involve multi-step processes, including rearrangements of related cage-like structures like noradamantane. mdpi.com
These synthetic strategies demonstrate the utility of the adamantan-1-amine scaffold as a building block for creating structurally diverse and complex organic molecules.
Compound Index
Palladium-Catalyzed Amination Reactions with Adamantane-Containing Amines for Diverse Scaffolds
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This methodology has been effectively applied to couple adamantane-containing amines with various aryl halides, leading to the synthesis of diverse molecular scaffolds. nih.govresearchgate.netnih.gov The adamantyl group, known for its rigid and lipophilic nature, can influence the pharmacological properties of molecules by enhancing their interaction with biological targets. nih.gov
Research into the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines has demonstrated the synthesis of a variety of mono- and diamino-substituted quinoline scaffolds. nih.govresearchgate.netnih.gov These reactions typically employ a palladium(0) source, such as Pd(dba)₂, in conjunction with a phosphine ligand and a base. nih.gov The choice of ligand and the steric bulk of the adamantane-containing amine have been shown to significantly influence the reaction's selectivity and yield. nih.gov
In a study involving the amination of 2,8-dichloroquinoline, a less sterically hindered adamantane-containing amine, when reacted with a catalyst system comprising 4 mol% of the catalyst and BINAP as the ligand, resulted in a 64% yield of the monoamination product. nih.gov The substitution occurred at the more reactive chlorine atom. nih.gov Attempts to achieve diamination by using a larger excess of the amine were also explored. nih.gov
The reactivity and selectivity of these amination reactions are highly dependent on the substitution pattern of the dichloroquinoline isomers. For instance, while the amination of 2,6-dichloroquinoline showed low selectivity, much better outcomes were achieved with 2,8-dichloroquinoline. The highest yields of amination products were obtained with 4,8- and 4,7-dichloroquinolines. nih.govresearchgate.netnih.gov
The steric hindrance of the adamantane-containing amine plays a crucial role in the outcome of these reactions. For the successful diamination of 4,8- and 4,7-dichloroquinolines, particularly with more sterically demanding amines, the choice of ligand was critical. While BINAP was effective in many cases, it had to be replaced with a more specialized ligand like DavePhos to facilitate the reaction with the most sterically hindered amines and to achieve diamination. nih.govnih.gov For example, the diamination of 4,8-dichloroquinoline with a highly hindered amine was only possible when DavePhos was used as the ligand. nih.gov
The general procedure for these palladium-catalyzed aminations involves reacting the corresponding dichloroquinoline with the adamantane-containing amine in the presence of a palladium catalyst, a phosphine ligand, and a base, typically sodium tert-butoxide, in a solvent like dioxane under reflux conditions. nih.gov The stoichiometry of the amine is adjusted depending on whether mono- or di-substitution is desired. nih.gov
The following tables summarize the results of palladium-catalyzed amination reactions of various dichloroquinolines with different adamantane-containing amines, showcasing the influence of the substrate, amine, and ligand on the product yield.
Table 1: Palladium-Catalyzed Amination of 2,8-Dichloroquinoline nih.gov
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Amine 1a | BINAP | 2a | 64 |
| 2 | Amine 1b | BINAP | 2b | 61 |
| 3 | Amine 1c | BINAP | 2c | 79 |
| 4 | Amine 1d | BINAP | 2d | 24 |
Table 2: Palladium-Catalyzed Amination of 4,8-Dichloroquinoline nih.gov
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Amine 1a | BINAP | 5a | 85 |
| 2 | Amine 1b | BINAP | 5b | 61 |
| 3 | Amine 1c | BINAP | 5c | 79 |
| 4 | Amine 1d | BINAP | 5d | 81 |
| 5 | Amine 1a | BINAP | 6a | 75 |
| 6 | Amine 1d | BINAP | 6d | 0 |
| 7 | Amine 1d | DavePhos | 6d | 65 |
Table 3: Palladium-Catalyzed Amination of 4,7-Dichloroquinoline nih.gov
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Amine 1a | BINAP | 7a | 88 |
| 2 | Amine 1b | BINAP | 7b | 79 |
| 3 | Amine 1c | BINAP | 7c | 73 |
| 4 | Amine 1d | BINAP | 7d | 85 |
| 5 | Amine 1a | BINAP | 8a | 80 |
| 6 | Amine 1d | BINAP | 8d | 0 |
| 7 | Amine 1d | DavePhos | 8d | 70 |
Computational and Theoretical Investigations of Adamantan 1 Amine Sulfate and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the behavior of adamantane (B196018) derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties.
Studies on adamantane derivatives often utilize DFT calculations, for instance at the B3LYP/6-31G** level, to find stable structures (minima on the potential energy surface). nih.gov For the 1-adamantyl cation, a key component of adamantan-1-amine, DFT has been used to study its stability, which is significantly influenced by C-C hyperconjugation. nih.gov Furthermore, calculations on adamantane derivatives explore how substituents affect the geometry and electronic features of the rigid cage-like structure. researchgate.net Analysis of electrostatic potential (ESP) surfaces and frontier molecular orbitals (HOMO/LUMO) helps in identifying reactive sites and understanding the molecule's chemical behavior. researchgate.netcumhuriyet.edu.tr
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -8.01 eV | Indicates electron-donating capability. |
| LUMO Energy | 1.54 eV | Indicates electron-accepting capability. |
| Energy Gap (HOMO-LUMO) | 9.55 eV | Relates to chemical reactivity and stability. |
Data is illustrative, based on typical values found in computational studies of adamantane derivatives. researchgate.net
Quantum chemical methods are also invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (IR spectra), which correspond to the stretching and bending of bonds within the molecule. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). rsc.orgbenasque.org For adamantane-based scaffolds, TD-DFT calculations, often performed in solvents like methanol (B129727) to mimic experimental conditions, help in assigning the electronic transitions observed in UV-Vis spectra. cumhuriyet.edu.tr Comparing the simulated spectra with experimental results validates the computational model and provides a deeper understanding of the molecule's electronic structure. researchgate.net Errors in predicted transition energies compared to canonical values are typically very small, often in the order of 0.01 eV. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations compute the movements of atoms in a molecular system over time, providing a detailed picture of its dynamic behavior. mdpi.comsemanticscholar.org For adamantane derivatives, MD simulations are crucial for understanding how these rigid molecules interact with their environment, such as a lipid bilayer or the active site of a protein.
One study used a 12.6-ns MD simulation to investigate the interaction of amantadine (B194251) with a DMPC lipid bilayer. nih.gov The simulation revealed that the amantadine molecule assumes a preferred orientation, with its long axis parallel to the bilayer normal and the amine group positioned near the phosphate (B84403) and carbonyl groups of the lipid headgroups. nih.gov Such simulations provide insights into how the drug partitions into and orients within cell membranes, which is critical for its biological activity. nih.govscilit.com MD simulations are also used to explore the binding mechanism of amantadine to viral ion channels, like the M2 proton channel of the influenza A virus and the p7 ion channel of the bovine viral diarrhea virus (BVDV). nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-receptor complex. nih.gov
Crystal Energy Landscape Studies and Solid-Form Prediction
The arrangement of molecules in a solid crystal lattice can significantly impact the physical properties of a compound. Crystal Structure Prediction (CSP) is a computational technique used to find the most stable crystal packing arrangements, generating a "crystal energy landscape" that plots the lattice energy of various possible polymorphs. semanticscholar.orgnih.gov
For salts of adamantane derivatives, such as amantadine hydrochloride, CSP studies have been used to rationalize their crystallization behavior. researchgate.net The crystal energy landscape for amantadine hydrochloride showed that the experimentally observed anhydrate structure corresponds to the predicted global minimum energy structure. researchgate.net In contrast, the landscape for a related compound revealed a more complex situation with multiple low-energy structures, some containing solvent-accessible voids, explaining its tendency to form solvates. researchgate.net These computational studies are a powerful complement to experimental solid-form screening, helping to understand and predict polymorphism in pharmaceutical solids. nih.gov
| Predicted Structure | Relative Lattice Energy (kJ mol⁻¹) | Key Features |
|---|---|---|
| Global Minimum (Predicted) | 0.0 | Corresponds to the experimentally observed anhydrate form. |
| Hypothetical Polymorph A | +6.0 | Does not contain solvent-accessible voids. |
| Hypothetical Polymorph B | +8.5 | Features a different hydrogen-bonding motif. |
Data is representative of findings discussed in the literature. researchgate.net
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. mdpi.com It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Docking studies have been extensively applied to adamantan-1-amine and its derivatives. A primary target is the M2 transmembrane proton channel of the influenza A virus. nih.gov Docking simulations show the adamantane cage binding within a hydrophobic pocket of the channel, while the ammonium (B1175870) group interacts with key residues, effectively blocking proton transport. mdpi.comnih.gov Other studies have explored the interaction of amantadine derivatives with different targets:
Urease: Docking of amantadine-thiourea conjugates into the active site of urease revealed good binding affinity, with hydrogen bonds and hydrophobic interactions contributing to the inhibitory activity. mdpi.com
Glutamate (B1630785) Receptor: An adamantane derivative showed a high binding affinity (-9.5 kcal/mol) with the analgesic protein glutamate receptor, forming interactions with key amino acids like Glu14, Asp175, and Ser174. ksu.edu.sa
11β-HSD1: Adamantane-linked 1,2,4-triazoles were docked into the active site of the 11β-HSD1 enzyme, which is implicated in diabetes, to predict their binding affinity and interactions. nih.gov
These studies demonstrate the utility of molecular docking in predicting and rationalizing the biological activity of adamantane derivatives against a wide range of therapeutic targets. nih.govdrugbank.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds.
For adamantane derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed. mdpi.com In one study, a CoMFA model was developed for a series of amino acid analogues of amantadine to establish a structure-activity relationship for their antiviral activity against the influenza A virus. mdpi.comnih.gov The model generated contour maps indicating which regions of the molecule could be modified to enhance activity. For example, the model showed that bulky groups at certain positions of the adamantane scaffold would increase inhibitory activity. nih.gov QSAR models have also been developed for adamantane derivatives targeting the NMDA receptor, providing insights into the structural requirements for receptor blockage. bmc-rm.org These models are valuable tools for guiding the rational design and optimization of new adamantane-based therapeutic agents. mdpi.com
Supramolecular Chemistry and Self Assembly with Adamantan 1 Amine Sulfate Moieties
Adamantane (B196018) as a Building Block in Supramolecular Architectures
The adamantane molecule is a highly versatile and widely utilized building block in the design and synthesis of supramolecular architectures. nih.govmdpi.com Its appeal stems from a unique combination of physical and chemical properties. The high symmetry (Td), exceptional thermodynamic stability, and inherent rigidity of the adamantane cage provide a predictable and robust scaffold for the construction of larger, ordered systems. nih.gov
The lipophilic nature of the adamantane core is a key driver in its self-assembly behavior, promoting its inclusion in hydrophobic cavities and its association with non-polar regions of other molecules. nih.gov Furthermore, the adamantane cage can be precisely functionalized at its bridgehead positions, allowing for the introduction of various chemical groups that can direct self-assembly through specific non-covalent interactions such as hydrogen bonding, metal coordination, and halogen bonding.
Adamantan-1-amine, as a derivative, combines the lipophilic bulk of the adamantane cage with a hydrophilic and reactive amino group. This amphiphilic character is crucial for its role in forming diverse supramolecular structures. The amine group can be protonated to form ammonium (B1175870) salts, such as adamantan-1-amine sulfate (B86663), which can then participate in charge-assisted hydrogen bonding, a powerful tool for directing the assembly of complex architectures. researchgate.netresearchgate.net For instance, trisubstituted amine hydrochlorides of adamantane have been shown to form predictable hydrogen-bonded assemblies, creating structures with defined channels and networks. researchgate.net These studies highlight how the geometry of the adamantane core and the directed interactions of its functional groups can be harnessed to engineer crystalline solids and other supramolecular materials with desired topologies and properties.
The use of adamantane derivatives extends to the creation of functional materials, including porous frameworks and molecular crystals. nih.gov The predictable connectivity and rigidity of the adamantane unit are instrumental in designing materials with persistent porosity. While the direct use of adamantan-1-amine sulfate in such materials is not extensively documented, the principles established with other adamantane derivatives suggest its potential as a valuable tecton in crystal engineering and supramolecular construction.
Formation of Inclusion Complexes (e.g., with Cyclodextrins) for Solubilization and Controlled Release Applications
One of the most well-documented applications of adamantane derivatives in supramolecular chemistry is the formation of inclusion complexes with host molecules, most notably cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The dimensions of the β-cyclodextrin cavity are particularly well-suited to encapsulate the adamantane cage, leading to the formation of stable host-guest complexes. This interaction is primarily driven by the hydrophobic effect, where the non-polar adamantane moiety is favorably partitioned from the aqueous environment into the hydrophobic cyclodextrin (B1172386) cavity.
For instance, the encapsulation of the adamantane portion of the molecule within the cyclodextrin cavity can protect it from the surrounding environment, potentially increasing its stability. More importantly, this complexation can modulate the release profile of the drug. The release of the guest molecule from the cyclodextrin cavity is a dynamic equilibrium process that can be influenced by factors such as temperature, pH, and the presence of competing guest molecules. This allows for the design of systems where the active molecule is released in a sustained or triggered manner.
The table below summarizes key aspects of adamantan-1-amine and its derivatives in the context of inclusion complexes with cyclodextrins, which can be extrapolated to the behavior of this compound.
| Parameter | Description | Relevance to this compound |
| Host Molecule | Typically β-cyclodextrin due to its cavity size being complementary to the adamantane cage. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin are also used to enhance solubility and modify binding affinities. nih.govmdpi.com | The adamantane cage of this compound is expected to form stable inclusion complexes with β-cyclodextrin and its derivatives. |
| Driving Force | Primarily the hydrophobic effect, with van der Waals interactions between the adamantane cage and the cyclodextrin cavity also contributing to complex stability. | The hydrophobic nature of the adamantane moiety will be the main driver for complexation, regardless of the counter-ion. |
| Stoichiometry | Typically a 1:1 host-guest ratio, where one adamantane derivative molecule is encapsulated by one cyclodextrin molecule. | A 1:1 stoichiometry is the most probable for the inclusion of the adamantane portion of this compound. |
| Applications | Enhanced aqueous solubility, increased bioavailability, taste masking, and controlled or sustained release of the active molecule. | Complexation with cyclodextrins would be a viable strategy to modulate the solubility and release profile of this compound. |
| Release Mechanisms | Dilution, competitive displacement by other molecules, or changes in environmental conditions (e.g., pH, temperature) that alter the complex stability. | These mechanisms would be applicable for the controlled release of adamantan-1-amine from its cyclodextrin complex. |
Design of Self-Aggregating Systems (e.g., Liposomes) Incorporating Adamantane Derivatives for Research
The amphiphilic nature of certain adamantane derivatives, including the potential for adamantan-1-amine to be incorporated into lipid assemblies, has led to their investigation in the design of self-aggregating systems like liposomes. Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, and they serve as valuable models for biological membranes and as drug delivery vehicles.
The lipophilic adamantane cage can act as a membrane anchor, embedding itself within the hydrophobic core of the lipid bilayer. mdpi.com The hydrophilic amine group, which in this compound would be a positively charged ammonium group, would be oriented towards the aqueous phase at the liposome (B1194612) surface. This incorporation of adamantane derivatives into liposomes can be utilized for several research purposes:
Surface Recognition: By functionalizing the adamantane moiety with specific ligands (e.g., carbohydrates), the resulting liposomes can be used to study molecular recognition events at the membrane surface. The adamantane acts as a robust anchor for presenting these ligands. mdpi.com
Targeted Drug Delivery: Liposomes decorated with adamantane-anchored targeting molecules can be designed to selectively bind to and deliver their cargo to specific cells or tissues.
Membrane Interaction Studies: The presence of adamantane derivatives within a lipid bilayer can influence the physical properties of the membrane, such as its fluidity and permeability. Studying these effects provides insights into drug-membrane interactions.
While direct studies on the incorporation of this compound into liposomes are scarce, research on amantadine (B194251) provides a strong precedent. For example, the interaction of amantadine with liposomal systems has been investigated to understand its mechanism of action. mdpi.com Furthermore, the use of a transmembrane ammonium sulfate gradient is a well-established method for the active loading of weakly basic drugs into liposomes. nih.gov This technique creates a low pH inside the liposome, which traps the protonated form of the drug. This method could theoretically be applied to load adamantan-1-amine into liposomes, where it would exist in its protonated, sulfated form within the aqueous core.
The following table outlines the potential roles and characteristics of this compound in liposomal systems based on research with related compounds.
| Feature | Description | Implication for this compound Research |
| Membrane Anchor | The lipophilic adamantane cage can be embedded in the hydrophobic core of the lipid bilayer. | This compound could be used to anchor other molecules to the surface of liposomes for recognition studies. |
| Surface Charge | The protonated amine group would impart a positive charge to the liposome surface. | This can be used to study the effect of surface charge on liposome stability and interaction with biological systems. |
| Active Loading | A transmembrane ammonium sulfate gradient can be used to actively load weakly basic drugs into liposomes. | This method could be employed to achieve high concentrations of adamantan-1-amine within liposomes for delivery studies. nih.gov |
| Model Systems | Liposomes containing this compound can serve as model systems to study the interactions of adamantane-based drugs with biological membranes. | Such systems would be valuable for biophysical studies and understanding drug transport mechanisms. |
Engineering of Host-Guest Systems for Molecular Recognition Studies
The strong and specific interaction between the adamantane cage and various host molecules forms the basis for the engineering of a wide array of host-guest systems for molecular recognition studies. nih.gov This field of supramolecular chemistry aims to mimic the highly selective binding observed in biological systems, such as enzyme-substrate and antibody-antigen interactions.
The adamantane moiety is an excellent guest for a variety of synthetic hosts due to its well-defined size, shape, and hydrophobicity. Besides cyclodextrins, other macrocyclic hosts such as cucurbit[n]urils, calixarenes, and pillar[n]arenes have been shown to form stable complexes with adamantane derivatives. nih.gov The study of these host-guest interactions provides fundamental insights into the nature of non-covalent forces and allows for the development of new sensors, molecular switches, and responsive materials.
Adamantan-1-amine and its salts are particularly interesting guests in these systems. The presence of the amino group allows for additional interactions, such as hydrogen bonding and electrostatic interactions, which can enhance the binding affinity and selectivity of the host-guest complex. For instance, the binding of amantadine to cucurbit mdpi.comuril is a well-studied example of a high-affinity host-guest interaction. nih.gov
The principles of host-guest chemistry can be applied to develop systems for the selective recognition of this compound. By designing synthetic receptors with cavities that are complementary in size, shape, and chemical functionality to the adamantan-1-ammonium cation, it is possible to achieve highly specific binding. These systems can be used for:
Sensing and Detection: Host molecules functionalized with a reporter group (e.g., a fluorophore) can be designed to signal the presence of this compound through a change in their optical properties upon binding.
Self-Assembled Materials: The formation of host-guest complexes can be used as a tool to direct the self-assembly of larger supramolecular structures. For example, by using a host and a guest that are each attached to a polymer chain, the formation of the host-guest complex can drive the formation of a cross-linked hydrogel. mdpi.com
The following table summarizes the key components and applications of host-guest systems involving adamantane derivatives, which are directly relevant to the study of this compound.
| Component | Description | Relevance to this compound |
| Guest | The adamantane moiety of this compound acts as the guest molecule. The ammonium group provides a site for specific electrostatic and hydrogen bonding interactions. | The distinct size, shape, and charge of the adamantan-1-ammonium cation make it an ideal target for molecular recognition. |
| Host | Macrocyclic molecules such as cyclodextrins, cucurbit[n]urils, and calixarenes are common hosts. Synthetic receptors can also be designed for specific recognition. nih.gov | A variety of known and novel host molecules can be explored for their ability to selectively bind this compound. |
| Binding Interactions | A combination of hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions contribute to the stability of the host-guest complex. | The interplay of these forces can be fine-tuned to achieve high binding affinity and selectivity. |
| Research Applications | Development of chemical sensors, investigation of fundamental non-covalent interactions, construction of responsive materials, and controlled self-assembly of complex structures. nih.govmdpi.com | Host-guest systems involving this compound can be used to advance these areas of supramolecular chemistry. |
Applications in Advanced Materials Science and Drug Delivery Systems Design Principles Non Clinical Focus
Adamantane (B196018) Derivatives in the Development of Novel Materials
The integration of the adamantane moiety into polymers has been a successful strategy for developing novel materials with enhanced properties. The inherent rigidity, bulkiness, and thermal stability of the adamantane cage impart significant improvements to the resulting polymers. nih.govmdpi.com When incorporated into polymer chains, adamantane can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength. mdpi.com
Adamantane's tetrahedral geometry and rigid structure contribute to a reduction in polymer chain packing efficiency, which can lead to increased solubility. researchgate.net This property is advantageous in the processing of high-performance polymers that are often difficult to dissolve.
The introduction of adamantane can be achieved by incorporating it into the polymer backbone or as a pendent group. researchgate.net Examples of polymers that have been modified with adamantane derivatives include:
Polyaramids and Polybenzoxazoles: Star polymers based on adamantane and biadamantane have been synthesized, exhibiting high thermal stability. researchgate.net
Polyimides: Semi-alicyclic polyimides derived from adamantane-containing diamines have shown high glass transition temperatures (ranging from 285–440 °C), excellent optical transparency, and favorable thermal and mechanical properties, making them suitable for optical and optoelectronic applications.
Methacrylates: The incorporation of adamantyl groups into methacrylate (B99206) polymers has been shown to improve their thermal and mechanical properties when compared to conventional polymethyl methacrylate (PMMA).
Poly(ether ether ketones) (PEEK): Pendent adamantane groups have been shown to increase the Tg and thermal properties of PEEK. researchgate.net
The functionalization of adamantane at its bridgehead positions allows for the creation of three-dimensional networks, further expanding its utility in materials science. mdpi.com These properties make adamantane-containing polymers desirable for applications in demanding environments, such as in aerospace components and advanced coatings. mdpi.com
| Polymer Type | Property Enhancement | Potential Application |
|---|---|---|
| Polyaramids | Increased thermal stability | High-performance fibers, aerospace components |
| Polyimides | High glass transition temperature, optical transparency | Optical and optoelectronic devices |
| Methacrylates | Improved thermal and mechanical properties | Advanced coatings, high-performance plastics |
Exploration of Nonlinear Optical (NLO) Properties in Adamantane-Type Compounds
Recent research has highlighted the potential of adamantane-type compounds in the field of nonlinear optics (NLO). rsc.org Certain organic and inorganic adamantane derivatives have been shown to exhibit strong NLO properties, including second-harmonic generation (SHG). rsc.orgnih.gov SHG is a phenomenon where light of a specific frequency is converted into light with twice the frequency. nih.gov
The NLO response in these materials is dependent on their crystalline structure. rsc.org For a material to exhibit second-order NLO properties like SHG, it must crystallize in a non-centrosymmetric space group. rsc.org The rigid and symmetric nature of the adamantane core can be functionalized to encourage such crystal packing.
Studies on adamantane-based tetraphenyl clusters have shown that the intensity of the SHG signal can be influenced by substitutions within the cluster core. nih.gov Theoretical calculations have indicated that the electronic transitions responsible for the optical nonlinearities are localized at the substituents. nih.gov The intensity of the SHG signal has been found to increase with the atomic number of the tetrel atom (C, Si, Ge, Sn) in the cluster core. nih.gov
Furthermore, some adamantane-based clusters have the ability to convert infrared radiation into directed white light, a property that is also dependent on the material's composition and crystalline or amorphous nature. rsc.orgnih.gov This opens up possibilities for their use in light conversion devices. rsc.org The tunability of the optical properties through modification of the elemental composition and organic groups makes adamantane-type clusters a promising class of materials for the development of new NLO sources. rsc.orgnih.gov
Rational Design of Adamantane-Based Dendrimers for Controlled Release Applications
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them excellent candidates for drug delivery systems. atomfair.com The adamantane cage can be used as a core or a peripheral unit in the design of dendrimers for controlled release applications. pensoft.netresearchgate.net
The rational design of adamantane-based dendrimers involves leveraging the unique properties of the adamantane moiety. pensoft.net Its lipophilicity can be utilized to encapsulate hydrophobic molecules within the dendritic structure. pensoft.net The rigid adamantane core can serve as a scaffold for the precise attachment of multiple copies of a therapeutic agent, leading to a high payload capacity. nih.gov
The synthesis of dendrimers can be achieved through divergent or convergent methods, allowing for precise control over their size, shape, and surface functionality. atomfair.com In the context of adamantane-based dendrimers, this control is crucial for tailoring their properties for specific controlled release applications. For example, the surface of the dendrimer can be modified with hydrophilic groups to enhance its solubility and biocompatibility, while the interior remains lipophilic to accommodate a payload. researchgate.net
Adamantane-based dendrons (wedge-shaped sections of a dendrimer) have been synthesized and used as carriers for bioactive peptides. nih.gov The adamantane core provides a C3-symmetric scaffold for the trimerization of peptides, and this multivalent presentation can enhance their biological activity. nih.gov The release of the payload from adamantane-based dendrimers can be controlled by designing cleavable linkers between the drug and the dendrimer scaffold, which can be triggered by specific physiological conditions such as pH or enzyme concentration.
| Design Feature | Principle | Application in Controlled Release |
|---|---|---|
| Adamantane as a Core | Provides a rigid, multifunctional scaffold. | Allows for the attachment of multiple drug molecules, increasing payload capacity. |
| Peripheral Adamantane Groups | Increases lipophilicity of the dendrimer surface. | Can facilitate interaction with cell membranes for enhanced uptake. |
| Tunable Surface Chemistry | Modification of terminal groups to control solubility and biocompatibility. | Improves in vivo performance and allows for targeted delivery. |
| Cleavable Linkers | Incorporation of bonds that break under specific physiological conditions. | Enables triggered release of the encapsulated drug at the target site. |
Principles of Adamantane Integration for Enhanced Research Drug Delivery Properties (e.g., Membrane Permeability, Targeted Delivery Mechanisms)
The incorporation of an adamantane moiety into drug molecules or delivery systems is a well-established strategy to enhance their delivery properties, particularly membrane permeability and targeting. nih.govpensoft.net This is primarily due to the high lipophilicity of the adamantane cage. mdpi.com
Targeted Delivery Mechanisms: The adamantane group can also be utilized as a molecular anchor for targeted drug delivery. nih.govpensoft.net Its strong affinity for lipid bilayers allows for the stable incorporation of adamantane-conjugated molecules into liposomes. pensoft.net These adamantane-containing liposomes can then be further functionalized with targeting ligands on their surface, which can recognize and bind to specific receptors on target cells. nih.govpensoft.net This active targeting approach can increase the concentration of the drug at the desired site, improving efficacy and reducing off-target effects. nih.gov
Adamantane's ability to engage in strong host-guest interactions, particularly with cyclodextrins, provides another avenue for targeted delivery. nih.govpensoft.net A drug molecule can be attached to adamantane, which then forms a stable inclusion complex with a cyclodextrin (B1172386). This complex can protect the drug from degradation and control its release. If the cyclodextrin is part of a larger targeting system, this allows for the specific delivery of the adamantane-drug conjugate.
The rigid structure of adamantane can also protect nearby functional groups from metabolic degradation, thereby increasing the stability and circulation time of the drug in the bloodstream. nih.gov This enhanced stability contributes to more effective delivery to the target tissue. nih.gov
Molecular Mechanisms of Biological Activity Modulated by Adamantan 1 Amine Derivatives Excluding Clinical Studies
Interaction with Viral Proteins and Elucidation of Inhibition Mechanisms (e.g., Influenza A M2 Protein)
The antiviral activity of adamantan-1-amine (amantadine) and its derivatives, notably against the influenza A virus, is one of the most extensively studied aspects of this compound class. The primary target for these drugs is the M2 protein, a proton-selective ion channel embedded in the viral envelope.
The M2 protein is a tetramer that forms a narrow channel crucial for the viral life cycle. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel. This activation allows protons to flow into the virion, lowering its internal pH. This acidification process is a critical step that facilitates the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein M1, a process known as uncoating, which is essential for the release of the viral genome into the cytoplasm for replication.
Adamantan-1-amine derivatives inhibit this process through a mechanism of physical occlusion. Research, including solid-state NMR spectroscopy, has identified a high-affinity binding site for amantadine (B194251) within the N-terminal lumen of the M2 channel pore. The adamantane (B196018) cage fits into this hydrophobic pocket, while the charged amino group is thought to create an electrostatic barrier, effectively blocking the channel. This blockage prevents proton influx, thereby inhibiting the viral uncoating process.
The development of resistance to adamantan-1-amine derivatives is often linked to specific mutations in the transmembrane domain of the M2 protein. These mutations can alter the binding pocket, reducing the affinity of the drug for its target. This structural change allows the channel to remain functional for proton transport even in the presence of the drug, rendering the virus resistant.
Enzyme Inhibition Studies (e.g., Bacterial DNA Gyrase)
While the primary focus of adamantan-1-amine research has been on its antiviral properties, studies have also explored the potential of its derivatives as inhibitors of various enzymes, including those relevant to bacterial infections. However, research specifically detailing the inhibition of bacterial DNA gyrase by adamantan-1-amine sulfate (B86663) is limited in publicly available literature. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, making it an attractive target for antibiotics.
Despite the lack of specific studies on DNA gyrase, research has shown that various derivatives of amantadine possess antibacterial properties and can inhibit other key enzymes. For instance, studies have synthesized and evaluated amantadine derivatives as inhibitors of enzymes such as urease, α-amylase, and α-glucosidase.
Urease Inhibition : Certain amantadine-thiourea conjugates have demonstrated significant inhibitory activity against urease, a nickel-dependent metalloenzyme that is a virulence factor for some pathogenic bacteria.
α-Amylase and α-Glucosidase Inhibition : Amantadine derivatives have also been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This line of research is more relevant to metabolic disorders but underscores the versatility of the adamantane scaffold in designing enzyme inhibitors.
These studies suggest that the adamantane moiety can serve as a valuable scaffold for the development of various enzyme inhibitors, although its potential as a direct inhibitor of bacterial DNA gyrase remains an area for further investigation.
Ligand Binding Studies with Biological Receptors (e.g., Sigma Receptors)
Adamantan-1-amine and its derivatives have been shown to interact with various receptors in the central nervous system, which is believed to contribute to some of their pharmacological effects beyond their antiviral activity. Among these, sigma receptors have been a subject of investigation.
Sigma receptors are a unique class of intracellular proteins found in various tissues, with high densities in the central nervous system. They are implicated in a range of cellular functions and are considered targets for therapeutic agents for neurological and psychiatric disorders.
Binding studies using radioligand competition assays have been performed to determine the affinity of 1-aminoadamantane derivatives for sigma receptors. In one such study, the affinity of a series of these compounds for the sigma binding site was evaluated in homogenates of post-mortem human frontal cortex. The results demonstrated that these derivatives can bind to sigma receptors with varying affinities. nih.gov The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Ki (μM) for Sigma Binding Site |
|---|---|
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 |
| Memantine (1-amino-3,5-dimethyl-adamantane) | 19.98 ± 3.08 |
| Amantadine (1-amino-adamantane) | 20.25 ± 16.48 |
This table presents the binding affinities (Ki values) of selected 1-aminoadamantane derivatives for the sigma binding site in human frontal cortex homogenates. Data sourced from Kornhuber et al. (1993). nih.gov
These findings indicate that while amantadine itself has a relatively modest affinity for sigma receptors, structural modifications to the adamantane core or the amino group can significantly enhance this affinity. nih.gov This interaction with sigma receptors may contribute to the complex pharmacological profile of this class of compounds.
Cellular Uptake and Intracellular Localization Mechanisms of Adamantane Derivatives
The ability of a drug to exert its biological effect is fundamentally dependent on its ability to reach its target within the cell. The adamantane moiety, being highly lipophilic, plays a crucial role in the cellular uptake and distribution of its derivatives. This lipophilicity can enhance the ability of these compounds to cross cellular membranes.
Studies have shown that conjugating adamantane to other molecules, such as peptide nucleic acids (PNAs), can significantly improve their cellular uptake. This process, however, appears to be cell-type dependent. The uptake of such lipophilic conjugates can be further enhanced by formulation with cationic liposomes, leading to endosomal uptake. The subsequent intracellular localization can vary, with some observations of diffuse cytoplasmic or nuclear distribution, again depending on the specific cell line.
The mechanism of uptake is not solely based on passive diffusion due to lipophilicity. Evidence suggests the involvement of carrier-mediated transport systems. For instance, the uptake of amantadine into retinal cells has been shown to be a temperature-dependent and saturable process, which are characteristics of carrier-mediated transport. Kinetic analyses have identified both high- and low-affinity transport systems involved in the uptake of amantadine in these cells.
Furthermore, research on polycationic adamantane-based dendrons has demonstrated high cellular uptake without significant cytotoxicity. The efficiency of this uptake was found to be dependent on the generation of the dendron, the nature of the peripheral functional groups, and the cell type being studied. These findings highlight the potential of the adamantane scaffold in designing molecules with enhanced cellular penetration, a desirable property for drug delivery.
Structure-Activity Relationship (SAR) Studies for Biological Modulators
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For adamantan-1-amine derivatives, SAR studies have provided valuable insights, particularly in the context of their antiviral activity.
The core adamantane cage, the amino group, and substitutions on either of these moieties all play a role in determining the biological effect of the compound. Key findings from SAR studies include:
The Amino Group : The primary amino group is critical for the antiviral activity against influenza A. Replacement of the amino group with hydroxyl (-OH), sulfhydryl (-SH), cyano (-CN), or halogen groups results in a loss of activity. tandfonline.com This underscores the importance of the basicity and hydrogen-bonding capacity of the amino group for interaction with the M2 channel.
N-Alkylation : The addition of alkyl groups to the nitrogen atom of the amino group can modulate activity. N-alkyl and N,N-dialkyl derivatives of amantadine have been shown to retain antiviral activity similar to the parent compound. tandfonline.com
N-Acylation : In contrast, N-acyl derivatives generally exhibit decreased antiviral action, with some exceptions. tandfonline.com This suggests that the charge and steric bulk around the nitrogen atom are important for optimal interaction with the target.
Substitution on the Adamantane Core : The addition of a methyl group at the alpha position relative to the amino group leads to rimantadine, a derivative with similar antiviral properties. tandfonline.com The optical isomers of rimantadine have been found to be equally active. tandfonline.com
Spiro Derivatives : The creation of spiro-pyrrolidine derivatives of adamantane has been shown to produce compounds with significantly higher antiviral activity against certain influenza A strains compared to rimantadine.
These SAR studies have been instrumental in the design of new adamantane derivatives with potentially improved activity profiles and have helped to elucidate the structural requirements for their interaction with biological targets.
Advanced Analytical Methodologies for Research and Characterization of Adamantan 1 Amine Sulfate and Derivatives
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
Chromatographic methods are fundamental for the separation and purity determination of Adamantan-1-amine sulfate (B86663) and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, often tailored to the specific properties of the adamantane (B196018) core and its functional groups.
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for analyzing adamantane derivatives. researchgate.net The separation is typically achieved on octadecyl-silica (C18) columns. researchgate.nettsijournals.com The composition of the mobile phase, commonly a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) or acetonitrile), is optimized to control the retention and resolution of the analytes. researchgate.nettsijournals.com For instance, one validated RP-HPLC method for amantadine (B194251) utilizes a C18 column with a mobile phase of 0.02 M ammonium acetate (B1210297) buffer and methanol (12:88 v/v) at a flow rate of 1.5 mL/min, with detection at 226 nm. tsijournals.com
Due to the lack of a strong chromophore in the Adamantan-1-amine molecule, direct UV detection can be challenging and may offer low sensitivity. journalofappliedbioanalysis.com To overcome this, pre-column derivatization is a common strategy. The primary amino group of Adamantan-1-amine is reacted with a labeling agent to introduce a UV-absorbing or fluorescent tag. Common derivatizing agents include:
(2-Naphthoxy) acetyl chloride: Reacts with the amine to form a derivative detectable at 226 nm. tsijournals.com
Anthraquinone-2-sulfonyl chloride (ASC): Forms a derivative that can be monitored at 256 nm. nih.govsci-hub.st
Phenyl Isothiocyanate (PITC): Creates a complex with amantadine that is detectable at 273 nm. indexcopernicus.com
Gas chromatography is also employed, particularly for assessing the purity of synthetic intermediates and final products. cas.cz For GC analysis, derivatization of the polar amino group is often necessary to improve volatility and chromatographic peak shape. cas.cz N-trichloroacetyl derivatives or the conversion to a Schiff base are potential derivatization strategies for GC analysis of 1-aminoadamantane. cas.cz
The selection of chromatographic conditions is critical and is influenced by the nature, number, and position of substituents on the adamantane skeleton. researchgate.net The correlation between the molecular structure and retention behavior allows for the prediction of chromatographic properties for other compounds in this class. researchgate.net
| Analyte | Column | Mobile Phase | Derivatizing Agent | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| Amantadine | Inertsil ODS-3V (C18), 250 x 4.6 mm, 5 µm | 0.02 M Ammonium Acetate Buffer : Methanol (12:88) | (2-Naphthoxy) acetyl chloride | 226 nm | tsijournals.com |
| Amantadine, Rimantadine, Memantine | Lichrosper C18 | Isocratic | Anthraquinone-2-sulfonyl chloride (ASC) | 256 nm | nih.gov |
| Amantadine | Phenomenex C18-RP, 250 × 4.6mm; 5µ | Water : Acetonitrile (40:60 v/v) | Phenyl Isothiocyanate (PITC) | 273 nm | indexcopernicus.com |
| Amantadine | Synergi™ Hydro-RP C18, 150 mm × 4.6 mm, 4 µm | Acetonitrile : 10 mM Ammonium Formate, pH 3.0 (80:20, v/v) | None (LC-MS/MS) | MS/MS (m/z 152.1 → 135.1) | nih.gov |
Spectrophotometric and Spectrofluorometric Derivatization Methods for Quantitative Analysis in Research Settings
Spectrophotometric and spectrofluorometric methods provide alternative approaches for the quantitative analysis of Adamantan-1-amine sulfate, especially when chromatographic equipment is not available. These methods are typically cost-effective but, similar to HPLC-UV, rely on a derivatization step to produce a chromophoric or fluorophoric product that can be measured.
For spectrophotometric analysis, the reaction of Adamantan-1-amine with a suitable reagent produces a colored compound whose absorbance is proportional to the analyte concentration. One simple UV-spectrophotometric method has been developed using 0.1 N Sodium Hydroxide as a solvent, with absorbance measured at 780 nm. pjlss.edu.pk This method demonstrated linearity in the range of 8-40 µg/ml. pjlss.edu.pk
Fluorometric methods generally offer higher sensitivity and selectivity compared to spectrophotometry. The derivatization of the primary amino group of adamantane derivatives with fluorescent tags allows for their determination at very low concentrations. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like N-acetyl cysteine) react with primary amines to form highly fluorescent isoindole products. doaj.org One such method involves derivatization with OPA/N-acetyl cysteine, with the resulting fluorescent derivative monitored at an excitation wavelength of 340 nm and an emission wavelength of 450 nm. doaj.org Another approach uses 3-(4, 6-difluorotriazinyl)amino-7-methoxycoumarin (FAMC) as a derivatizing agent, which forms a fluorescent compound with amantadine, detectable with excitation at 345 nm and emission at 410 nm. researchgate.net
The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, reaction time) must be carefully optimized to ensure complete and reproducible derivatization, leading to accurate quantitative results.
| Method Type | Derivatizing Reagent | Detection Principle | Wavelength (nm) | Reference |
|---|---|---|---|---|
| Spectrophotometry | None (in 0.1N NaOH) | UV Absorbance | λ_abs = 780 | pjlss.edu.pk |
| Spectrofluorometry | o-phthalaldehyde/N-acetyl cysteine | Fluorescence | λ_ex = 340 / λ_em = 450 | doaj.org |
| Spectrofluorometry | 3-(4, 6-difluorotriazinyl)amino-7-methoxycoumarin (FAMC) | Fluorescence | λ_ex = 345 / λ_em = 410 | researchgate.net |
Development of Immunoassays for Research Detection of Adamantane Derivatives
Immunoassays represent a highly specific and sensitive technique for the detection and quantification of adamantane derivatives in various research samples. These methods utilize the specific binding interaction between an antibody and its target antigen (in this case, an adamantane derivative). The development of such an assay first requires the synthesis of an immunogen by coupling the adamantane molecule (a hapten, which is too small to elicit an immune response on its own) to a larger carrier protein. This conjugate is then used to immunize an animal to produce antibodies that can specifically recognize the adamantane structure.
Once specific antibodies are generated, various immunoassay formats can be developed, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. In a competitive ELISA format, a known amount of enzyme-labeled adamantane derivative competes with the adamantane derivative in the sample for a limited number of antibody binding sites (usually coated onto a microtiter plate). The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample.
The primary advantages of immunoassays are their high throughput, exceptional sensitivity, and high specificity, which allows for the detection of the target molecule in complex matrices with minimal sample cleanup. While the development of a specific antibody is a resource-intensive process, once established, the resulting assay can be a powerful tool for screening large numbers of samples in research settings. The specificity of the antibody is a critical parameter, and its cross-reactivity with other structurally related adamantane derivatives must be thoroughly characterized.
Advanced Microscopic Techniques for Material Characterization (e.g., Electron Microscopy for Nanomaterials)
When this compound or its derivatives are incorporated into nanomaterials, polymers, or crystalline solids, advanced microscopic techniques are essential for characterizing the resulting material's morphology, structure, and composition at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of materials. For instance, if this compound is formulated into microparticles or is used to functionalize a surface, SEM can provide high-resolution images of particle size, shape distribution, and surface texture.
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of internal structures. If adamantane derivatives are used to create self-assembled nanostructures or are encapsulated within nanoparticles, TEM can be used to image the size, shape, and internal arrangement of these nanoscale features.
Atomic Force Microscopy (AFM) is another powerful technique for surface characterization. AFM can provide three-dimensional topographical maps of a material's surface with nanoscale resolution. It is particularly useful for characterizing thin films or monolayers containing adamantane derivatives on a substrate, providing data on surface roughness and the organization of molecules on the surface.
These microscopic techniques are not typically used for the quantitative analysis of the chemical compound itself but are indispensable for understanding how the incorporation of the adamantane moiety influences the physical and structural properties of a larger material system. This is crucial in materials science research where the rigid, bulky adamantane cage is often used as a building block to create materials with specific structural properties.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways for Complex Adamantane (B196018) Conjugates
The rigid, three-dimensional structure of the adamantane core makes it an attractive scaffold for the synthesis of complex molecules with diverse applications. researchgate.net Future research will likely focus on developing more efficient and versatile synthetic methodologies to create novel adamantane conjugates. This includes the exploration of direct radical functionalization methods to convert C-H bonds to C-C bonds, allowing for the incorporation of a wide range of functional groups such as alkenes, alkynes, and arenes. rsc.org
Researchers are also investigating four-directional synthesis approaches to create highly symmetrical adamantane derivatives with applications in constructing complex molecules. researchgate.net These advanced synthetic strategies will enable the precise attachment of various ligands to the adamantane moiety, which is crucial for applications in targeted drug delivery and surface recognition. nih.gov The development of one-pot synthesis procedures and the use of microwave-assisted techniques are also being explored to improve reaction times, increase yields, and reduce the use of toxic reagents and solvents. thaiscience.infoijpsr.com
Development of Advanced Computational Models for Predictive Design of Adamantane-Based Systems
Computational modeling is becoming an indispensable tool in the design and development of new adamantane-based systems. Advanced in silico analysis is being employed to investigate the efficacy of new-generation adamantane derivatives against various biological targets. acs.org Techniques such as molecular mechanics Poisson-Boltzmann surface area (MMPBSA) and alchemical absolute binding free energy (ABFE) methods are used to calculate binding energies and predict the inhibitory potential of these compounds. acs.org
Future research will focus on developing more sophisticated computational models to predict the behavior of adamantane derivatives in biological systems with greater accuracy. This includes the use of genetic algorithms and matrix forms of molecular structure representation to model and optimize the properties of adamantane-containing compounds. researchgate.net These predictive models will guide the rational design of new adamantane-based drugs and materials with enhanced efficacy and specificity. The goal is to create a deeper understanding of the structure-activity relationships that govern the function of these molecules. nih.gov
Integration with Nanotechnology for Novel Functional Materials
The adamantane cage is a versatile building block for the construction of novel nanomaterials and functional systems. wikipedia.org Its rigid structure and ability to self-assemble make it ideal for applications in nanotechnology. wikipedia.orgresearchgate.net Adamantane derivatives are being incorporated into liposomes, cyclodextrins, and dendrimers for applications in targeted drug delivery and surface recognition. nih.govmdpi.com The adamantane moiety can act as an anchor in the lipid bilayer of liposomes, allowing for the attachment of specific ligands to target receptors on cells. nih.gov
Emerging research is also exploring the use of adamantane as a component in the development of advanced materials. For instance, adamantane-based polymers are being investigated for use in coatings for touchscreens. wikipedia.org A groundbreaking development has been the creation of synthetic nanodiamonds from adamantane using electron beams, a process that challenges traditional methods of diamond formation and opens up new possibilities for applications in advanced imaging and quantum computing. sustainability-times.com The ability of functionalized adamantane to serve as a building block for nanostructure self-assembly is a key area of ongoing research. researchgate.net
Unraveling Untapped Biological Targets and Mechanisms at a Molecular Level
While Adamantan-1-amine (amantadine) is known to target the M2 ion channel of the influenza A virus and NMDA receptors, ongoing research is revealing a broader range of biological targets and mechanisms of action. nih.govnih.gov This has led to the exploration of its therapeutic potential in a variety of other conditions.
Preclinical and clinical studies are investigating amantadine's effects on a range of neurological and psychiatric disorders. Potential new indications include traumatic brain injury, fatigue in multiple sclerosis, chorea in Huntington's disease, and depression. nih.govnih.govresearchgate.net The molecular mechanisms underlying these potential therapeutic effects are being actively investigated.
Emerging research suggests that amantadine (B194251) may exert its effects through multiple targets, including:
Aromatic amino acids decarboxylase (AADC): Amantadine has been shown to increase the expression and activity of AADC, an enzyme involved in the synthesis of dopamine (B1211576). nih.gov
Glial-cell derived neurotrophic factor (GDNF): Studies indicate that amantadine can increase the expression of GDNF, a protein that supports the survival of neurons. nih.govchemicalbook.com
Sigma-1 receptors: These receptors are involved in a variety of cellular functions, and amantadine has been identified as a potential modulator. nih.gov
Phosphodiesterases and nicotinic receptors: These are also being considered as potential targets that contribute to amantadine's therapeutic effects. nih.gov
The following table summarizes some of the key biological targets of Adamantan-1-amine that are currently being investigated:
| Biological Target | Potential Therapeutic Implication |
| M2 Ion Channel (Influenza A) | Antiviral activity against influenza A. mdpi.com |
| NMDA Receptors | Treatment of Parkinson's disease, potential for neuroprotection. nih.govnih.gov |
| Aromatic Amino Acids Decarboxylase (AADC) | Enhancement of dopamine synthesis, relevant to Parkinson's disease. nih.gov |
| Glial-Cell Derived Neurotrophic Factor (GDNF) | Neuroprotective effects. nih.govchemicalbook.com |
| Sigma-1 Receptors | Modulation of various cellular functions, potential role in neurological disorders. nih.gov |
| Viroporins (e.g., SARS-CoV-2 E-protein) | Potential antiviral activity against other viruses. acs.orgyoutube.com |
Sustainable Synthesis and Green Chemistry Approaches for Adamantan-1-amine Sulfate (B86663) Production and Derivatization
In line with the growing emphasis on environmentally friendly chemical processes, research is focused on developing sustainable and green chemistry approaches for the synthesis of Adamantan-1-amine sulfate and its derivatives. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents and solvents. ijpsr.comresearchgate.net
Current research is exploring several strategies to make the production of amantadine and its salts more sustainable:
One-pot synthesis: This approach combines multiple reaction steps into a single procedure, reducing waste and improving efficiency. researchgate.netias.ac.in
Microwave-assisted synthesis: The use of microwave radiation can accelerate reaction times and reduce energy consumption. thaiscience.info
Use of eco-friendly solvents and catalysts: Researchers are investigating the use of greener solvents like methanol (B129727) and phase transfer catalysts to improve reaction yields and reduce environmental impact. ias.ac.in
Reduction of hazardous reagents: Efforts are being made to replace toxic reagents, such as liquid bromine and fuming sulfuric acid, with safer alternatives. thaiscience.infoacs.org
These green chemistry approaches aim to make the production of this compound more economical and environmentally friendly, aligning with the principles of sustainable development in the pharmaceutical industry. ias.ac.inresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for producing Adamantan-1-amine sulfate, and how can reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via condensation reactions. For example, refluxing adamantan-1-amine hydrochloride with aldehydes (e.g., 4-(diethylamino)benzaldehyde) in methanol for 12 hours produces intermediate Schiff bases, which can be reduced with NaBH₄ to yield secondary amines . Purification via vacuum evaporation is often sufficient for crude products. Yield optimization (up to 89%) is achieved by controlling reaction time, solvent choice (methanol preferred for solubility), and stoichiometric ratios .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Structural confirmation requires multi-modal analysis:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., adamantane ring protons at δ 1.6–2.1 ppm) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .
- X-ray Diffraction : Resolves crystal structures, as demonstrated for adamantan-1-aminium p-toluenesulfonate, revealing chair conformations of the adamantane core .
- Elemental Analysis : Validates purity via CHNS quantification .
Q. What are the foundational pharmacological applications of Adamantan-1-amine derivatives?
- Methodological Answer : Derivatives exhibit NMDA receptor antagonism (e.g., memantine analogs), where the adamantane core’s amine group forms hydrogen bonds with residues like Ser131 and Tyr282 in docking studies . Triaryl sulfonamide derivatives act as selective cannabinoid receptor-2 inverse agonists, synthesized by coupling adamantan-1-amine with sulfonyl chlorides in dichloromethane .
Advanced Research Questions
Q. How do ionic strength (IS) and pH affect the environmental adsorption of this compound in soil systems?
- Methodological Answer : Adsorption studies in Brandenburg soils show ionic strength (0.01–0.3 M CaCl₂/NaCl) inversely correlates with adsorption capacity due to competitive ion displacement. At pH 5.3–7.5, protonation of the amine group enhances cationic interactions with soil colloids. Experimental design should include batch adsorption experiments with ICP-MS quantification and controlled IS/pH buffers .
Q. What structural modifications enhance the bioactivity of this compound in targeting neurological receptors?
- Methodological Answer : Methylation at the 3rd/5th positions of the adamantane ring improves Van der Waals interactions with NMDA receptor residues (e.g., Asp283 and His127). Docking simulations (using software like AutoDock Vina) guide rational design, prioritizing substitutions that balance hydrophobicity and hydrogen-bonding potential .
Q. How can contradictions in reported synthesis yields (e.g., 70–89%) be resolved?
- Methodological Answer : Yield discrepancies arise from solvent purity, reflux duration, and post-synthetic handling. Reproducibility protocols should standardize:
- Solvent Drying : Use anhydrous methanol to prevent side reactions.
- Reaction Monitoring : TLC or HPLC tracks intermediate formation.
- Workup Procedures : Immediate vacuum evaporation minimizes degradation .
Q. What methodologies enable the study of this compound’s metal complexation for catalytic or therapeutic applications?
- Methodological Answer : Metal complexes (e.g., with Cu²⁺ or Zn²⁺) are synthesized by mixing this compound with metal salts in aqueous methanol. Characterization via UV-Vis spectroscopy (d-d transitions) and atomic absorption spectrometry quantifies metal binding stoichiometry. Biological assays (e.g., antimicrobial testing) validate therapeutic potential .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate this compound’s osteoclast inhibition?
- Methodological Answer : Use TRAP (tartrate-resistant acid phosphatase) staining on RAW 264.7 cells differentiated into osteoclasts with RANKL. Dose-response curves (1–100 µM) and Western blotting for NFATc1 quantify inhibition efficacy. Controls include untreated cells and reference inhibitors (e.g., alendronate) .
Q. What computational tools are recommended for predicting this compound’s adsorption in environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
